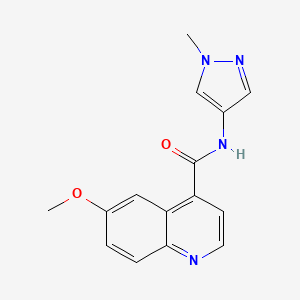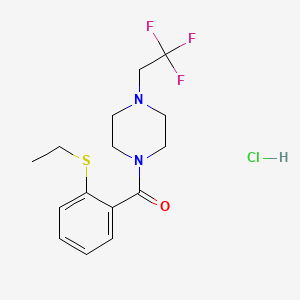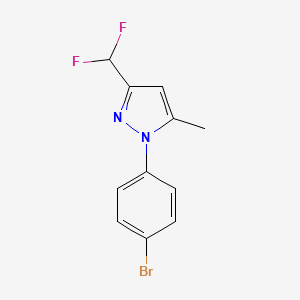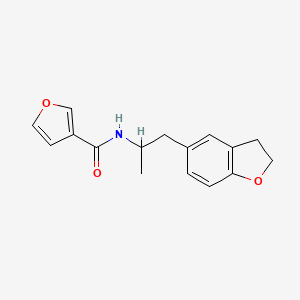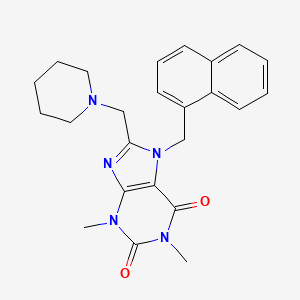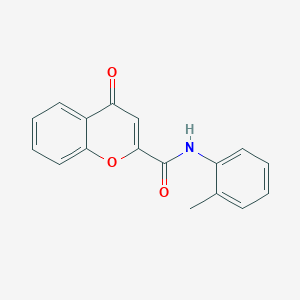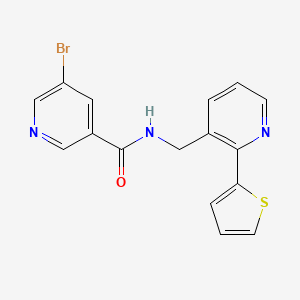
5-bromo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide, also known as BPTMN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPTMN is a member of the nicotinamide class of compounds, which have been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
科学的研究の応用
Coordination Chemistry and Ligand Behavior
Nicotinic acid, nicotinamide, and their derivatives, including "5-bromo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide," play a crucial role as ligands in coordination chemistry. These compounds contain potential donor sites that can bond to metal ions, forming complex structures. The ability to form bidentate bridging ligands allows these molecules to participate in the creation of polymeric structures, which can be distinguished by spectroscopy methods. This characteristic is vital for understanding the mechanisms of metal-ligand bonding and the synthesis of novel coordination compounds (Ahuja, Singh, & Rai, 1975).
Synthesis of Complex Molecules
The compound and its structurally related analogues are essential in the synthesis of complex molecules, such as C-nucleosides, which have isosteric and isoelectronic relations to nicotinamide nucleosides. These synthesized compounds contribute to medicinal chemistry by offering potential as drug candidates due to their unique structural properties (Kabat, Pankiewicz, & Watanabe, 1987).
Biological Activity and Potential Therapeutic Applications
Derivatives of nicotinamide, including those structurally related to "this compound," have been explored for their antimicrobial and antiprotozoal activities. Such compounds are synthesized for potential use as herbicides, pesticides, or fungicidal agents, indicating their importance in agricultural chemistry and pharmaceutical research. Their biological activity against various microorganisms suggests potential therapeutic applications, further underscoring the significance of studying these compounds (Jethmalani et al., 1996).
作用機序
Target of Action
Compounds containing similar structures, such as imidazole, have been known to interact with a broad range of targets, exhibiting various biological activities .
Mode of Action
It is known that the compound can be involved in suzuki–miyaura cross-coupling reactions . In these reactions, the compound can participate in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound’s involvement in suzuki–miyaura cross-coupling reactions suggests it may influence pathways related to carbon-carbon bond formation .
Result of Action
Its involvement in suzuki–miyaura cross-coupling reactions suggests it may contribute to the formation of new carbon-carbon bonds .
Action Environment
The action of 5-bromo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide can be influenced by various environmental factors. For instance, the success of Suzuki–Miyaura cross-coupling reactions, in which the compound can participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
特性
IUPAC Name |
5-bromo-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3OS/c17-13-7-12(8-18-10-13)16(21)20-9-11-3-1-5-19-15(11)14-4-2-6-22-14/h1-8,10H,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHTZNULLWXJDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2969227.png)
![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2969229.png)
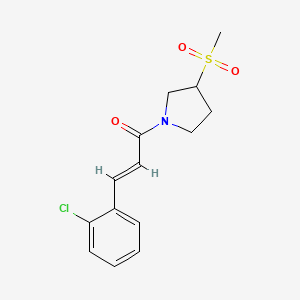
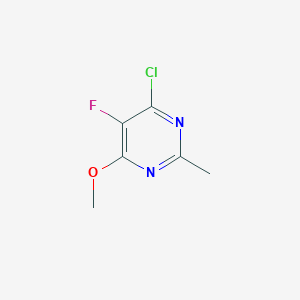
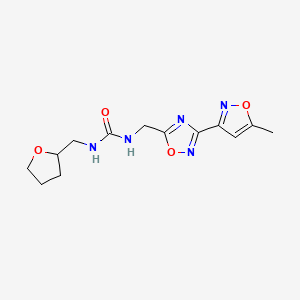
![[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid](/img/structure/B2969238.png)
